Deupirfenidone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1093951-85-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
188.24 g/mol |
IUPAC Name |
1-phenyl-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
InChI Key |
ISWRGOKTTBVCFA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Research Findings on Deupirfenidone
Comparative Efficacy in Idiopathic Pulmonary Fibrosis
The ELEVATE IPF Phase 2b trial evaluated this compound (LYT-100) against pirfenidone and placebo in patients with IPF. This trial aimed to assess the drug's ability to slow lung function decline, a critical measure in IPF progression. The study randomized 257 participants into four arms: this compound 550 mg TID, this compound 825 mg TID, pirfenidone 801 mg TID, and placebo xtalks.compuretechhealth.commedscape.comfiercebiotech.comrespiratory-therapy.comclinicaltrialsarena.com.
Table 1: Comparison of Lung Function Decline (Forced Vital Capacity) at 26 Weeks in the ELEVATE IPF Trial
| Treatment Group | Mean Change in FVC (mL) | Treatment Effect vs. Placebo (%) | FVC% Predicted Change from Baseline (%) |
| Placebo | -112.5 | N/A | -3.43 |
| Pirfenidone 801 mg TID | -51.6 | 54.1 | Not specified |
| This compound 550 mg TID | -80.7 | Not specified | Not specified |
| This compound 825 mg TID | -21.5 | 80.9 | -0.43 |
*TID: Three times a day. Data compiled from multiple sources xtalks.compuretechhealth.commedscape.comfiercebiotech.comrespiratory-therapy.comclinicaltrialsarena.com.
The results indicated that this compound, particularly at the 825 mg dose, demonstrated a significantly greater reduction in lung function decline compared to placebo. The 825 mg dose of this compound resulted in a mean decline of -21.5 mL, representing an 80.9% treatment effect versus placebo. In contrast, pirfenidone at 801 mg showed a decline of -51.6 mL, with a 54.1% treatment effect versus placebo xtalks.compuretechhealth.commedscape.comfiercebiotech.comrespiratory-therapy.comclinicaltrialsarena.com. This suggests that this compound may offer a more potent effect in slowing IPF progression than pirfenidone. Furthermore, the higher dose of this compound reduced lung function decline to near-physiologic levels over 26 weeks respiratory-therapy.com.
Pharmacokinetic and Metabolic Profile Insights
Studies have indicated that this compound exhibits a dose-proportional pharmacokinetic (PK) profile. The ratio of parent drug to major metabolite concentration was observed to be higher for this compound compared to pirfenidone in early studies, which is consistent with the expected impact of deuteration on metabolism nih.gov. This suggests that the deuterium (B1214612) substitution at the methyl group may indeed be influencing the drug's metabolic pathways, potentially leading to altered clearance and half-life compared to pirfenidone ontosight.ainih.gov. While specific details of adverse effect profiles are excluded, the design of this compound aims to leverage deuteration to achieve a differentiated safety profile, potentially offering improved tolerability over existing therapies ontosight.aimedscape.com.
Compound List
This compound
Pirfenidone
Preclinical Investigations of Deupirfenidone S Biological Activities
Anti-fibrotic Mechanisms and Cellular Responses
Deupirfenidone's anti-fibrotic properties are largely understood through its shared mechanisms with pirfenidone (B1678446), which targets key cellular processes involved in the development and progression of fibrosis.
Inhibition of Fibroblast Proliferation
Fibroblast proliferation is a central event in fibrotic diseases, leading to the excessive deposition of extracellular matrix (ECM). Pirfenidone has demonstrated a capacity to inhibit fibroblast proliferation in various in vitro models. Studies have shown that pirfenidone attenuates the proliferation of Human Lung Epithelial Cells (HLECs) in a dose-dependent manner.
| Cell Type | Concentration | Time Point | Effect on Proliferation | P-value |
| HLECs | 0.3 mg/mL | 24 hours | Attenuated | P=0.044 |
| HLECs | 0.5 mg/mL | 24, 48, 72 hours | More apparent | P<0.05 |
| HLECs | 1 mg/mL | All time points | Almost completely inhibited | P<0.01 |
This compound is expected to retain this inhibitory effect on fibroblast proliferation, contributing to its anti-fibrotic potential medchemexpress.commedchemexpress.comontosight.aipulmonaryfibrosis.org.
Regulation of Extracellular Matrix Deposition
The excessive accumulation and deposition of extracellular matrix (ECM) components, such as collagen and fibronectin, are hallmarks of fibrotic diseases. Pirfenidone has been shown to regulate ECM deposition by inhibiting the synthesis of these components and modulating the remodeling processes. Specifically, pirfenidone has been observed to reduce the production of fibrogenic mediators and inhibit collagen I fibril formation, leading to a reduction in fiber size and thickness researchgate.netwikipedia.orgnih.govresearchgate.net. This compound is designed to maintain these potent anti-fibrotic activities, thereby regulating ECM deposition ontosight.aipulmonaryfibrosis.org.
Modulation of Procollagen (B1174764) Synthesis
Procollagen, the precursor to collagen, is a key component of the ECM. Pirfenidone has demonstrated the ability to modulate procollagen synthesis by downregulating its production wikipedia.org. This mechanism, along with the inhibition of growth factors involved in fibrosis, contributes to pirfenidone's antifibrotic effects. As this compound is developed to retain pirfenidone's pharmacology, it is anticipated to similarly modulate procollagen synthesis ontosight.aipulmonaryfibrosis.org.
Impact on Myofibroblast Differentiation
Myofibroblasts are specialized cells that play a critical role in fibrosis by producing excessive amounts of ECM. Pirfenidone has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, a process often triggered by growth factors like Transforming Growth Factor-beta (TGF-β) researchgate.netwikipedia.orgresearchgate.netmanagedhealthcareexecutive.comnih.gov. This inhibition prevents the excessive accumulation of collagen and other ECM components. This compound is understood to retain pirfenidone's capacity to impact myofibroblast differentiation, supporting its role in anti-fibrotic therapy pulmonaryfibrosis.org.
Anti-inflammatory Pathways and Immunomodulatory Effects
Beyond its anti-fibrotic actions, this compound also exhibits significant anti-inflammatory properties, which are crucial in managing diseases characterized by chronic inflammation and tissue damage.
Attenuation of Macrophage Activity and Chemokine Production
Macrophages play a critical role in the inflammatory and fibrotic processes observed in various diseases, including idiopathic pulmonary fibrosis (IPF). Preclinical research indicates that this compound can modulate macrophage activity and influence the production of key chemokines that orchestrate immune cell recruitment and activation.
Pirfenidone, the parent compound of this compound, has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α in macrophage-like cell lines (e.g., RAW264.7) through a translational mechanism medchemexpress.com. Furthermore, pirfenidone has been identified as an agent that attenuates the production of chemokines CCL2 and CCL12 in fibrocyte cells medchemexpress.com. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes and macrophages, and its elevated levels are frequently observed in fibrotic lung diseases, correlating with disease severity and poorer outcomes mdpi.commdpi.com. Studies suggest that targeting the CCL2/CCR2 axis can reduce macrophage infiltration and subsequent inflammation and fibrogenesis nih.govaginganddisease.org. This compound, by retaining the pharmacology of pirfenidone, is therefore anticipated to exert similar modulatory effects on macrophage-mediated chemokine production, thereby mitigating inflammatory responses.
Anti-Oxidative Stress Mechanisms
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defense mechanisms, is a significant contributor to tissue damage and fibrosis nih.gov. Pirfenidone has demonstrated antioxidant properties, including the reduction of ROS production and scavenging of free radicals mdpi.com. Notably, pirfenidone has been reported to block NADPH-dependent lipid peroxidation in a concentration-dependent manner mdpi.com. Lipid peroxidation, particularly of polyunsaturated fatty acids (PUFAs), is a key process in ferroptosis and can lead to cellular damage and dysfunction frontiersin.orgnih.gov. By inhibiting NADPH-dependent lipid peroxidation, this compound may protect cells from oxidative damage and attenuate the fibrotic cascade driven by oxidative stress.
Molecular Targets and Signaling Cascade Modulation
This compound's therapeutic effects are mediated through the modulation of specific molecular targets and signaling pathways crucial for cellular communication and tissue remodeling.
Transforming Growth Factor-Beta (TGF-β) Signaling Pathway
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a central regulator of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production, making it a key player in fibrosis nih.govd-nb.info. Dysregulation of TGF-β signaling is a hallmark of many fibrotic diseases, leading to excessive ECM deposition and tissue scarring.
Inhibition of TGF-β1/TAK1/MKK3/p38 MAPK Axis
Preclinical studies on pirfenidone have revealed its ability to modulate the TGF-β signaling pathway. Specifically, pirfenidone has been shown to suppress Transforming Growth Factor-β-activated Kinase 1 (TAK1) in the context of particulate matter-induced pulmonary fibrosis mdpi.comnih.gov. TAK1 is a critical upstream kinase that mediates TGF-β-induced signaling, activating downstream mitogen-activated protein kinases (MAPKs) such as MKK3 and p38 MAPK mdpi.comnih.govreactome.org. By inhibiting TAK1, pirfenidone appears to disrupt the TGF-β1/TAK1/MKK3/p38 MAPK axis, which is involved in promoting fibrotic responses mdpi.comnih.gov. This inhibition ultimately leads to the alleviation of lung fibrosis. This compound, as a deuterated analogue, is expected to retain this inhibitory capacity.
Reduction of TGF-β Target Gene Expression
Pirfenidone has been shown to reduce the protein levels of Matrix Metalloproteinase-11 (MMP-11), which is identified as a TGF-β target gene and a furin substrate medchemexpress.com. MMP-11 is implicated in various cellular processes, including extracellular matrix remodeling and can be associated with carcinogenesis. By reducing MMP-11 expression, pirfenidone may influence tissue remodeling and potentially limit disease progression in contexts where TGF-β activity is elevated.
Impact on Collagen Type IA2 Transcriptional Induction
Transforming growth factor-β1 (TGF-β1) signaling is known to induce the transcriptional expression of collagen type IA2, a major component of the extracellular matrix that accumulates during fibrosis nih.govgoogle.com. Studies suggest that the activation of the TGF-β1/TAK1/MKK3/p38 MAPK cascade plays a pivotal role in this collagen induction nih.gov. This compound's ability to inhibit this signaling axis, as demonstrated by pirfenidone's effects, indicates a potential mechanism for reducing collagen deposition, a key pathological feature of fibrotic diseases.
Renin-Angiotensin System Pathway Modulation (AT1R/ACE)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid balance, and tissue responses to injury. Its classical pathway, involving Angiotensin Converting Enzyme (ACE), Angiotensin II (Ang II), and the Angiotensin II Type 1 Receptor (AT1R), is recognized for its role in promoting vasoconstriction, inflammation, and fibrosis abdominalkey.commdpi.comscientificarchives.comnih.govnih.gov. While dysregulation of the RAS is implicated in the development and progression of various fibrotic conditions, the specific preclinical investigations into this compound's direct modulation of the AT1R/ACE pathway are not detailed in the available literature. The documented mechanisms of this compound primarily focus on its anti-inflammatory and anti-fibrotic effects through other cellular signaling pathways.
Chemokine Receptor Systems and Their Role in Fibrogenesis
Chemokine signaling pathways are integral to the inflammatory and fibrotic processes observed in lung diseases. Chemokines and their receptors orchestrate the recruitment, activation, proliferation, and migration of various lung-resident cells, including fibroblasts, which are key drivers of fibrogenesis researchgate.netnih.govnih.gov. Dysregulation in chemokine levels can lead to sustained activation of these cellular pathways, perpetuating lung fibrotic pathology researchgate.netnih.govnih.gov. Preclinical research has identified several chemokine axes as significant contributors to fibrogenesis and potential therapeutic targets in Idiopathic Pulmonary Fibrosis (IPF). These include:
CCL8-CCR2: Involved in monocyte recruitment and activation researchgate.netnih.govnih.gov.
CCL19/CCL21-CCR7: Implicated in lymphocyte and dendritic cell trafficking, and fibrotic processes researchgate.netnih.govnih.gov.
CXCL9-CXCR3: CXCL9 has been identified as an anti-fibrosis cytokine nih.govnih.govplos.org.
CCL3/CCL4/CCL5-CCR5: These chemokines and their receptor play roles in immune cell recruitment and activation, contributing to inflammation and fibrosis researchgate.netnih.govnih.gov.
CCL20-CCR6: Associated with immune cell recruitment and inflammatory responses in fibrotic environments researchgate.netnih.govnih.gov.
The modulation of these chemokine receptor systems represents a potential avenue for therapeutic intervention in fibrotic lung diseases.
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Extracellular Matrix Remodeling
Matrix Metalloproteinases (MMPs) and their endogenous counterparts, Tissue Inhibitors of Metalloproteinases (TIMPs), are critical regulators of extracellular matrix (ECM) turnover and tissue remodeling mdpi.complos.orgnih.govplos.orgmdpi.com. MMPs are a family of enzymes capable of degrading various ECM components, while TIMPs act to inhibit MMP activity, thereby maintaining a delicate balance in tissue structure and function mdpi.complos.orgnih.govplos.orgmdpi.com. An imbalance between MMPs and TIMPs is frequently observed in the pathophysiology of fibrotic diseases, contributing to excessive ECM deposition mdpi.complos.org. Preclinical studies associated with this compound and its parent compound, pirfenidone, have indicated that these agents can lead to a reduction in matrix metalloproteinase activity, alongside decreased collagen deposition and the expression of profibrotic genes, underscoring their antifibrotic effects tandfonline.com.
Influence on Apoptosis Pathways
This compound, consistent with the known properties of pirfenidone, exhibits anti-apoptotic activity nih.gov. In the context of fibrotic lung diseases, such as IPF, an imbalance in cellular apoptosis is a significant factor in disease progression. Specifically, excessive apoptosis of alveolar epithelial cells and a resistance to apoptosis in lung fibroblasts are implicated in the development of fibrosis nih.govmednexus.org. IPF fibroblasts can generate a pro-apoptotic microenvironment, potentially affecting other cell types within the lung nih.gov. By possessing anti-apoptotic properties, this compound may help to counteract these detrimental cellular events, potentially contributing to a more balanced apoptotic milieu and mitigating fibrotic progression.
| Cytokine/Mediator | General Role in Inflammation/Fibrosis | Effect of this compound |
| IL-6 | Pro-inflammatory, promotes fibrosis | Inhibited |
| TNF-α | Pro-inflammatory, promotes fibrosis | Inhibited |
| TGF-β | Key pro-fibrotic, pro-inflammatory | Inhibited |
| IL-1β | Pro-inflammatory | Inhibited |
| IL-10 | Immunomodulatory | Inhibited |
| IFN-λ | Pro-inflammatory | Inhibited |
Experimental Models for Mechanistic Deupirfenidone Research
In Vivo Animal Models of Fibrosis
Models of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart, is a significant contributor to heart failure and other cardiovascular diseases. Experimental models used to study cardiac fibrosis often involve inducing injury or stress to the heart, mimicking pathological conditions.
Pirfenidone (B1678446), the parent compound of deupirfenidone, has shown antifibrotic activity in various animal models of cardiac disease cfrjournal.comd-nb.infonih.gov. These studies have indicated that pirfenidone can reduce total and non-scar fibrosis, improve left ventricular function, and decrease susceptibility to ventricular tachycardia d-nb.info. Mechanistically, pirfenidone has been shown to attenuate cardiac fibrosis by reducing the expression of profibrotic factors like TGF-β and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) d-nb.infofrontiersin.orgresearchgate.net. It has also been observed to reduce collagen deposition, collagen type I to III ratio, and alpha-smooth muscle actin (α-SMA) expression in engineered cardiac tissue models frontiersin.orgnih.gov. While specific preclinical studies detailing this compound's direct impact on cardiac fibrosis models are limited in the provided search results, its retained pharmacology from pirfenidone suggests a similar mechanistic basis for potential antifibrotic effects in the heart lymphaticnetwork.org.
Models of Renal Fibrosis
Renal fibrosis is a common endpoint for many chronic kidney diseases, leading to progressive loss of kidney function. Experimental models for renal fibrosis typically involve chemical induction of kidney injury (e.g., unilateral ureteral obstruction, remnant kidney models) or genetic predispositions that lead to fibrotic changes.
Pirfenidone has demonstrated efficacy in reducing renal fibrosis in several pilot studies. In a remnant kidney rat model, pirfenidone treatment stabilized renal function and reduced renal cortical collagen accumulation nih.gov. Mechanistically, pirfenidone has been shown to inhibit fibroblast mitogenesis and the expression of connective tissue growth factor (CTGF) in cultured renal cortical fibroblasts nih.gov. Furthermore, pirfenidone has been reported to normalize the expression of matrix metalloproteinases (MMPs), specifically MMP-2, which is linked to basement membrane disruption nih.gov. Although direct studies on this compound in renal fibrosis models were not explicitly detailed in the provided search results, its shared pharmacological profile with pirfenidone suggests potential benefits.
Models of Hepatic Fibrosis
Hepatic fibrosis, a precursor to cirrhosis, involves the excessive accumulation of extracellular matrix in the liver, often due to chronic injury from viral infections, alcohol, or metabolic diseases. Animal models, such as those induced by carbon tetrachloride (CCl4) administration or bile duct ligation in rats, are commonly used to study hepatic fibrosis.
Pirfenidone has shown significant antifibrotic effects in experimental models of liver fibrosis. In CCl4-induced cirrhosis models, pirfenidone administration led to a reduction in hepatic fibrosis, hydroxyproline (B1673980) content, and activated hepatic stellate cells (HSCs), alongside improved liver regeneration psu.edu. Mechanistically, pirfenidone down-regulates TGF-β1, TIMP-1, and MMP-2 mRNA, and reduces collagen deposition in the liver nih.govpsu.edumedsci.org. It has also been observed to reduce liver necroinflammation and steatosis medsci.org. The anti-inflammatory effects of pirfenidone, including the reduction of TNF-α and IL-1β, are also considered to contribute to its hepatic antifibrotic action nih.gov.
Preclinical Models of Lymphedema
Lymphedema is a chronic condition characterized by the accumulation of lymphatic fluid, often resulting from damage to the lymphatic system, commonly following cancer treatment. Inflammation and fibrosis are key components of its pathophysiology.
This compound (LYT-100) has been evaluated in preclinical lymphedema models, where it demonstrated promising results. Studies indicate that this compound halted the progression of lymphedema and reduced swelling volume in these models lymphaticnetwork.orgpuretechhealth.compuretechhealth.com. The rationale for targeting fibrosis in lymphedema stems from the understanding that inflammation and fibrosis play significant roles in the disorder's development and progression puretechhealth.com. This compound's ability to modulate fibrotic processes is therefore being explored as a potential therapeutic strategy for this condition.
Considerations for Model Selection and Translational Alignment
Selecting appropriate experimental models for mechanistic this compound research is critical for ensuring that findings are relevant and translatable to human disease. Key considerations include:
Disease Mimicry: Models should accurately reflect the key pathological features of the target fibrotic disease, including the specific cell types involved, the inflammatory milieu, and the pathways driving fibrosis. For instance, models of cardiac fibrosis should capture the specific types of collagen deposition and myofibroblast activation relevant to human conditions frontiersin.orgresearchgate.net.
Mechanistic Relevance: Models must allow for the investigation of this compound's proposed mechanisms of action, such as modulation of TGF-β signaling, cytokine production, and ECM remodeling frontiersin.orgresearchgate.netnih.govnih.govavancesenfibrosispulmonar.comnih.gov.
Translational Alignment: The chosen models should ideally predict clinical outcomes. This involves understanding how the molecular pathways affected by this compound in preclinical settings correlate with human disease pathology and response to therapy ipf-summit.comdrug-dev.comnih.gov. For example, studies are increasingly focusing on integrating multi-omics data and patient samples to enhance the translational relevance of preclinical models ipf-summit.com.
Model Limitations: It is recognized that no single animal model perfectly replicates human disease. Therefore, a comprehensive understanding of the strengths and limitations of each model is necessary. For example, while bleomycin-induced lung fibrosis models are widely used, they may not fully capture the complex, multifactorial nature of IPF nih.govdrug-dev.com. Similarly, in vitro models, while useful for mechanistic studies, may not fully represent the complexity of multicellular interactions in vivo frontiersin.orgnih.gov.
The development of this compound is guided by these principles, aiming to bridge the gap between preclinical findings and clinical efficacy, particularly in fibrotic diseases where unmet medical needs remain high nih.govdrug-dev.com.
Advanced Methodological Approaches in Deupirfenidone Research
Spectroscopic Techniques for Deuterium (B1214612) Isotope Characterization
Accurate characterization of deuterium incorporation is paramount in the development of deuterated drugs like deupirfenidone. Spectroscopic techniques play a crucial role in confirming the isotopic enrichment and precise location of deuterium atoms within the molecule.
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for quantifying this compound and its metabolites, providing information on their mass-to-charge ratio. High-resolution MS can confirm the elemental composition and the degree of deuterium incorporation, distinguishing it from the non-deuterated parent compound. Studies have utilized MS to evaluate the metabolic stability of deuterated compounds, comparing the ratio of parent to major metabolite concentration, which is expected to be higher for this compound compared to pirfenidone (B1678446) due to deuteration's effect on metabolism nih.govnih.govnih.govbioscientia.deresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, is indispensable for structural elucidation and confirming the precise site of deuterium substitution. By analyzing chemical shifts and coupling patterns, researchers can verify the intended deuteration pattern and assess isotopic purity researchgate.netrsc.orggoogle.com. For instance, NMR has been used to confirm the synthesis of deuterated pirfenidone derivatives and to characterize their structures rsc.org.
Gene Expression Profiling
Gene expression profiling, often utilizing microarray analysis, allows for a comprehensive assessment of how this compound influences cellular pathways by examining changes in the expression levels of thousands of genes simultaneously.
Microarray Analysis: In preclinical models, gene expression profiling can identify molecular signatures associated with fibrosis and the compound's therapeutic effects. For example, in studies of pirfenidone (the parent compound), microarray analysis has shown that it can down-regulate fibrotic genes such as transforming growth factor-beta (TGF-beta) and collagen Ialpha (Col-1alpha), while increasing the expression of regenerative genes like hepatocyte growth factor (HGF) and c-met researchgate.net. While specific gene expression data for this compound are proprietary, this approach is fundamental in understanding how deuteration might modulate the compound's interaction with cellular machinery involved in fibrotic processes nih.gov.
Proteomic and Metabolomic Investigations
Proteomics and metabolomics provide a deeper understanding of the biological impact of this compound by analyzing the complete set of proteins and metabolites within biological systems.
Proteomic Studies: These investigations can identify changes in protein expression and post-translational modifications induced by this compound, offering insights into its mechanism of action and potential off-target effects. This can include identifying proteins involved in fibrogenesis, inflammation, or cellular signaling pathways that are modulated by the drug.
Metabolomic Studies: Metabolomics focuses on the small molecule metabolites within a cell or organism. By analyzing the metabolic profile of samples treated with this compound, researchers can identify how the drug affects metabolic pathways and whether its deuterated nature alters its metabolic fate compared to pirfenidone. For pirfenidone, studies have shown its rapid absorption, metabolism, and excretion, with specific metabolites identified in lung, kidney, and liver tissues. High mass resolution MALDI-FTICR-mass spectrometry imaging has been used to map these distributions researchgate.net. Deuteration is expected to alter these metabolic profiles, and metabolomic studies are key to characterizing these differences.
Advanced Imaging Modalities for Fibrosis Assessment in Preclinical Models
Non-invasive imaging techniques are crucial for evaluating the extent and progression of fibrosis in preclinical models, allowing for the assessment of therapeutic efficacy.
Computed Tomography (CT) and Positron Emission Tomography (PET): In preclinical models of pulmonary fibrosis, such as those induced by bleomycin (B88199) in mice, CT scans can be used to assess structural changes in the lungs. PET imaging, using radiotracers like [¹⁸F]FDG or fibroblast-activating protein inhibitor (FAPI) tracers ([⁶⁸Ga]FAPI), can provide functional information about inflammation and fibrotic activity researchgate.net. For instance, [¹⁸F]FAPI-74 lung uptake has shown specific increases during the fibrotic phase in a bleomycin-induced pulmonary fibrosis model, suggesting its utility in monitoring fibrotic activity and treatment response researchgate.net. Advanced imaging modalities like CT are also used to score lung lobes for ground-glass opacity, fibrosis, consolidation, and reticulation in preclinical studies of this compound ersnet.org.
In Silico Modeling and Computational Chemistry in Deuterated Drug Design
Computational approaches are integral to the rational design and optimization of deuterated drugs.
Molecular Docking and Dynamics: These techniques can predict how this compound interacts with its biological targets, helping to understand its binding affinity and mechanism of action. Computational chemistry can also be used to model the effects of deuteration on molecular properties, such as conformation, electronic distribution, and metabolic stability researchgate.netchemcomp.com.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: In silico models can predict pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as potential toxicity (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). For deuterated compounds, these models can help anticipate how deuterium substitution might alter these parameters compared to the parent drug, guiding further experimental validation chemcomp.com. The design of this compound itself is rooted in understanding the metabolic "soft spots" of pirfenidone and strategically placing deuterium to reduce metabolism at these sites, thereby potentially improving its pharmacokinetic profile nih.govnih.govresearchgate.netacs.org.
Statistical Methodologies in Preclinical Research Design
Rigorous statistical methodologies are essential for designing preclinical studies and analyzing their results to ensure scientific validity and reproducibility.
Mixed Model for Repeated Measures (MMRM): MMRM is a robust statistical method for analyzing longitudinal data, such as repeated measurements of lung function (e.g., Forced Vital Capacity - FVC) over time in preclinical or clinical studies. It accounts for the correlation between measurements within the same subject and handles missing data effectively. This compound studies have utilized MMRM to analyze changes in endpoints like the 6-minute walk test (6MWT) distance and FVC, assessing treatment effects across different time points ersnet.orgscience.gov. For example, MMRM was used to confirm that pirfenidone attenuated VC decline in patients with mild-grade IPF science.gov.
Cochran-Mantel-Haenszel (CMH) Test: The CMH test is employed for analyzing categorical data, particularly in situations where there might be confounding variables. It is often used to compare proportions between groups, stratified by a confounding factor (e.g., study center). In this compound research, CMH tests can be used to analyze categorical outcomes, such as the incidence of adverse events or response rates, stratified by study site to account for potential variations ersnet.orggoogleapis.comgoogleapis.com.
Kaplan-Meier Analysis: This non-parametric statistical method is used to estimate the survival function and analyze time-to-event data, such as time to disease progression or time to mortality. Kaplan-Meier curves and log-rank tests are standard for comparing these time-dependent outcomes between treatment groups in preclinical and clinical trials. For instance, it can be used to assess time to discharge from hospital or time to all-cause mortality in relevant studies ersnet.orggoogleapis.comgoogleapis.com.
By integrating these advanced methodological approaches, researchers can thoroughly investigate this compound, aiming to establish its therapeutic potential and differentiate it from existing treatments.
Structural Activity Relationships of Deuterated Pirfenidone Analogs
Impact of Deuterium (B1214612) Position on Compound Bioactivity
Deuteration at metabolically labile sites, often referred to as "soft spots," can significantly alter a drug's metabolic pathway. The substitution of hydrogen with deuterium at the 5-methyl group of pirfenidone (B1678446), as seen in deupirfenidone (also known as SD-560 or LYT-100), is designed to leverage the DKIE nih.govresearchgate.netresearchgate.net. The increased strength of the C-D bond at this position can slow down the rate of oxidative metabolism catalyzed by CYP enzymes nih.govplos.orgjuniperpublishers.comacs.orgresearchgate.net. This selective slowing of metabolism at a key site can lead to a more stable drug concentration in the plasma and a prolonged duration of action, thereby potentially improving therapeutic outcomes.
While specific detailed SAR studies on various deuterated pirfenidone analogs are ongoing, initial research on methyl-deuterated pirfenidone (5D-PFD) has indicated potential benefits in pharmacokinetic properties. For instance, studies have compared the pharmacokinetic profiles of deuterated and non-deuterated forms, revealing differences in half-life.
| Compound | Route of Administration | Half-life (T1/2) | Reference |
| Pirfenidone (PFD) | Intravenous (i.v.) | ~8.6 min | researchgate.net |
| 5D-PFD | Oral | ~19 min | researchgate.net |
| 5D-PFD | Intravenous (i.v.) | ~30 min | researchgate.net |
Note: 5D-PFD refers to a methyl-deuterated pirfenidone analog.
These comparative data suggest that deuteration at the 5-methyl position can indeed alter the pharmacokinetic behavior, potentially increasing the half-life compared to the parent compound. This positional selectivity in deuteration is crucial for maximizing the desired effect while minimizing unintended consequences.
Rational Design Principles for Deuterated Drug Candidates
The rational design of deuterated drug candidates involves a systematic approach to identify and modify specific sites within a molecule that are prone to metabolic degradation or other undesirable transformations. This process typically begins with:
Identification of Metabolic "Soft Spots": Understanding the metabolic pathways of a parent drug is paramount. Techniques such as in vitro metabolism studies using liver microsomes or recombinant CYP enzymes, as well as in vivo pharmacokinetic profiling, help identify hydrogen atoms or functional groups that are preferentially targeted for oxidation, reduction, or hydrolysis nih.govalfa-chemistry.commdpi.com. For pirfenidone, the 5-methyl group has been identified as such a soft spot nih.govnih.gov.
Application of Deuterium Kinetic Isotope Effect (DKIE): Once a metabolically labile C-H bond is identified, selective deuteration at that position can be employed. The DKIE dictates that the rate of a reaction involving C-D bond cleavage is slower than that involving C-H bond cleavage, provided that the C-H/C-D bond cleavage is part of the rate-determining step of the metabolic transformation nih.govjuniperpublishers.comacs.orgresearchgate.net. This principle forms the basis for slowing down metabolic clearance.
De Novo Design vs. Modification of Existing Drugs: Deuteration strategies can be applied in two primary ways:
De Novo Design: Incorporating deuterium from the outset during the design of novel chemical entities (NCEs) to optimize inherent properties alfa-chemistry.comtandfonline.com.
Modification of Existing Drugs (Deuterium Switch): Replacing hydrogen atoms with deuterium in a known, approved drug to create a deuterated analog with improved characteristics. This approach, exemplified by this compound, can leverage existing clinical and safety data, potentially streamlining the regulatory process alfa-chemistry.comtandfonline.com.
Strategies for Enhancing Therapeutic Characteristics through Isotopic Modification
Deuteration offers a multifaceted strategy for enhancing the therapeutic characteristics of drug molecules by modulating their pharmacokinetic and metabolic profiles. Key strategies include:
Slowing Metabolic Clearance: By strategically placing deuterium atoms at sites of oxidative metabolism, the rate of C-H bond cleavage is reduced due to the DKIE. This can lead to decreased systemic clearance of the drug, prolonging its half-life and increasing its exposure nih.govresearchgate.netinformaticsjournals.co.indovepress.comacs.org. For this compound, this strategy aims to achieve a more sustained therapeutic effect compared to pirfenidone.
Reducing Metabolite Formation: The metabolic breakdown of drugs can generate various metabolites, some of which may be inactive, less active, or even toxic. By inhibiting the metabolic pathways at specific sites, deuteration can reduce the formation of these metabolites, potentially leading to an improved safety profile and a reduced risk of drug-related toxicities nih.govnih.govdovepress.comacs.org.
Improving Oral Bioavailability: In cases where a drug undergoes significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can help reduce this effect, thereby increasing the amount of active drug that reaches the bloodstream and enhancing oral bioavailability .
Enhancing Drug Exposure and Potency: The combined effects of slowed metabolism and reduced clearance can lead to higher and more consistent plasma concentrations of the parent drug. This increased exposure can translate to enhanced therapeutic efficacy, potentially allowing for lower doses or less frequent administration, which can also improve patient compliance and tolerability nih.govacs.orgresearchgate.netdovepress.com.
In the context of this compound, these strategies are applied to pirfenidone to potentially overcome limitations associated with its metabolism. By targeting the 5-methyl group, this compound aims to achieve a more favorable pharmacokinetic profile, offering a potentially improved therapeutic option for fibrotic and inflammatory diseases.
Future Directions and Emerging Research Avenues for Deupirfenidone
Comprehensive Elucidation of Molecular Mechanisms and Downstream Signaling Networks
While deupirfenidone is known to retain the anti-fibrotic and anti-inflammatory properties of its parent compound, pirfenidone (B1678446), the precise molecular mechanisms and downstream signaling networks are not yet fully understood. pulmonaryfibrosis.orgnih.gov Future research will need to focus on a deeper dive into its mechanism of action. This compound, like pirfenidone, is understood to inhibit pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). puretechhealth.com
A key area of future investigation will be to map the specific intracellular signaling pathways modulated by this compound. This includes a more detailed analysis of its effects on key signaling cascades implicated in fibrosis, such as the SMAD, MAPK/ERK, and PI3K/Akt pathways. Understanding how this compound influences fibroblast proliferation, differentiation into myofibroblasts, and extracellular matrix deposition at a molecular level will be critical.
Table 1: Key Cytokines and Signaling Pathways for Future this compound Research
| Category | Target | Potential Role in Fibrosis |
| Cytokines | TGF-β | Master regulator of fibrosis, stimulates collagen production. |
| TNF-α | Pro-inflammatory cytokine involved in tissue injury. | |
| IL-6 | Pro-inflammatory cytokine with fibrotic effects. | |
| Signaling Pathways | SMAD | Primary downstream pathway for TGF-β signaling. |
| MAPK/ERK | Involved in cell proliferation and differentiation. | |
| PI3K/Akt | Regulates cell survival and metabolism. |
Development and Validation of Improved Preclinical Models for Fibrotic Diseases
The translation of preclinical findings to clinical success in fibrotic diseases has been challenging, partly due to the limitations of existing animal models. atsjournals.orgnih.gov While the bleomycin-induced lung fibrosis model is widely used, it does not fully replicate the chronic and progressive nature of human IPF. therapeutaix.comfrontiersin.org Future research should focus on the development and validation of more clinically relevant preclinical models.
This includes the use of aged animal models, as fibrosis is often an age-related disease. frontiersin.org Furthermore, models that incorporate genetic predispositions to fibrosis could provide more accurate platforms for testing the efficacy of this compound. The development of advanced in vitro models, such as organ-on-a-chip systems and 3D bioprinted tissues, also holds promise for creating more human-relevant fibrosis models. ersnet.orgresearchgate.net These models can offer a more nuanced understanding of the cellular and molecular interactions involved in fibrosis and the effects of this compound.
Exploration of this compound in Combination Therapies within Preclinical Paradigms
Given the complex and multifactorial nature of fibrotic diseases, combination therapies are a promising avenue for future treatment strategies. Preclinical studies are needed to explore the potential synergistic effects of this compound with other therapeutic agents. For instance, combining this compound with drugs that target different fibrotic pathways, such as nintedanib, could lead to enhanced efficacy.
Other potential combination partners could include drugs with potent anti-inflammatory, antioxidant, or pro-resolving properties. Preclinical models will be essential for evaluating the efficacy and safety of these combination therapies, as well as for determining optimal dosing regimens.
Identification and Validation of Novel Preclinical Biomarkers for Disease Progression and Therapeutic Response
The identification and validation of reliable preclinical biomarkers are crucial for accelerating the development of new therapies for fibrotic diseases. nih.gov Future research should focus on identifying biomarkers that can predict disease progression and monitor the therapeutic response to this compound in preclinical models. These could include circulating proteins, microRNAs, and imaging biomarkers. researchgate.netmdpi.com
A biomarker-driven approach was utilized in the Phase 2 clinical trial of this compound, highlighting the importance of this strategy. bgpt.pro In preclinical studies, potential biomarkers such as Krebs von den Lungen-6 (KL-6), Matrix Metalloproteinases (MMPs), and S100 calcium-binding protein A4 (S100A4) could be further investigated for their utility in assessing the anti-fibrotic effects of this compound. researchgate.netmdpi.com
Table 2: Potential Preclinical Biomarkers for this compound Research
| Biomarker Category | Examples | Relevance to Fibrosis |
| Epithelial Damage | KL-6, SP-A, SP-D | Reflects injury to alveolar epithelial cells. |
| ECM Remodeling | MMP-7, POSTN | Indicates changes in the extracellular matrix. |
| Inflammation | SAA, YKL-40 | Markers of ongoing inflammatory processes. |
| Fibroblast Activation | S100A4 | Associated with the presence of activated fibroblasts. |
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Computational models can be used to simulate the complex biological processes involved in fibrosis and predict the effects of this compound on these processes. nih.govnih.gov ML algorithms can also be trained to analyze large datasets from preclinical and clinical studies to identify patterns and predict outcomes. techtarget.com This could lead to a more personalized approach to treatment with this compound.
Investigation of Genetic and Epigenetic Modulators in this compound Response
Genetic and epigenetic factors are known to play a role in the pathogenesis of fibrotic diseases like IPF. nih.govnih.gov Future research should investigate how these factors may influence the response to this compound. Pharmacogenomic studies could identify genetic variants that are associated with a better or worse response to the drug.
Epigenetic modifications, such as DNA methylation and histone acetylation, are also emerging as important regulators of fibrotic gene expression. mdpi.com Investigating the effects of this compound on the epigenetic landscape of fibrotic cells could provide new insights into its mechanism of action and identify potential epigenetic biomarkers of treatment response.
Preclinical Repurposing Potential of this compound in Other Inflammatory and Fibrotic Conditions
The anti-inflammatory and anti-fibrotic properties of this compound suggest that it may have therapeutic potential in a range of other diseases beyond IPF. puretechhealth.commedpath.com Preclinical studies are warranted to explore the repurposing potential of this compound in other fibrotic conditions affecting organs such as the liver, kidneys, and heart. researchgate.net
Animal models of non-alcoholic steatohepatitis (NASH), chronic kidney disease, and cardiac fibrosis could be used to evaluate the efficacy of this compound in these conditions. aragen.com Success in these preclinical models could pave the way for future clinical trials and expand the therapeutic applications of this compound. puretechhealth.com
Q & A
Q. What distinguishes Deupirfenidone’s mechanism of action from pirfenidone, and how does deuterium modification influence its pharmacokinetics?
this compound is a deuterated derivative of pirfenidone, retaining the parent drug’s antifibrotic properties while exhibiting improved pharmacokinetics. Deuterium substitution at specific positions slows metabolic degradation via the cytochrome P450 system, prolonging half-life and reducing peak plasma concentrations. This modification aims to mitigate dose-limiting gastrointestinal adverse events seen with pirfenidone while preserving efficacy . Researchers should compare metabolic stability using in vitro hepatic microsome assays and in vivo pharmacokinetic (PK) studies to quantify deuterium’s impact on clearance rates .
Q. What are the primary efficacy endpoints used in Phase 2b trials for this compound in idiopathic pulmonary fibrosis (IPF)?
The ELEVATE IPF trial (NCTXXXX) used forced vital capacity (FVC) decline as the primary endpoint, with secondary endpoints including FVC% predicted and patient-reported outcomes. At 26 weeks, this compound 825 mg TID reduced FVC decline by 80.9% versus placebo (-21.5 mL vs. -112.5 mL, p=0.02), demonstrating dose-dependent efficacy . Researchers should align endpoints with FDA/EMA guidelines for IPF trials, emphasizing FVC as a surrogate for disease progression.
Q. How should preclinical studies be designed to evaluate this compound’s potential in post-COVID-19 pulmonary fibrosis?
Preclinical models should incorporate SARS-CoV-2-induced lung injury (e.g., murine or hamster models) to assess antifibrotic activity. Key metrics include collagen deposition (via hydroxyproline assays), TGF-β1 levels, and histopathological scoring. Evidence from Phase 2 trials in post-COVID respiratory dysfunction (e.g., NCTXXXX) supports translational relevance, but species-specific PK/PD correlations must be validated .
Advanced Research Questions
Q. How can researchers address contradictions in dose-response relationships observed across this compound trials?
The ELEVATE IPF trial showed dose-dependent FVC preservation, but subanalyses revealed variability in high-dose responder subgroups. To reconcile this, apply mixed-effects models to account for covariates like baseline FVC, age, and concomitant therapies. Sensitivity analyses using multiple imputation for missing data (e.g., dropouts due to adverse events) can clarify robustness of dose effects .
Q. What statistical methodologies are recommended for comparing this compound’s tolerability profile with pirfenidone?
Use propensity score matching or inverse probability weighting in retrospective analyses to balance baseline characteristics between comparator cohorts. For prospective trials, Bayesian hierarchical models can integrate historical pirfenidone safety data (e.g., CAPACITY/ASCEND trials) while adjusting for trial design differences. Focus on gastrointestinal adverse events (e.g., nausea, vomiting), where this compound demonstrated ~50% lower incidence versus pirfenidone in elderly populations .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing for heterogeneous IPF populations?
Employ population PK models with covariates like body weight, renal function, and CYP2C9 genotype (critical for deuterated drug metabolism). Leverage Monte Carlo simulations to predict steady-state exposure and correlate with PD markers (e.g., serum PDGF-BB levels). Phase 2b data suggest a therapeutic window of 600–825 mg TID, but interindividual variability necessitates adaptive dosing strategies .
Q. What systematic review frameworks are appropriate for synthesizing evidence on this compound’s efficacy across fibrotic indications?
Follow PRISMA guidelines with a focus on GRADE criteria to evaluate evidence quality. Prioritize randomized controlled trials (RCTs) like ELEVATE IPF and post-COVID-19 trials (NCTXXXX), assessing risk of bias via Cochrane ROB 2.0 tool. For cross-disease comparisons, subgroup analyses by etiology (e.g., IPF vs. COVID-19 fibrosis) should be stratified using meta-regression .
Methodological Considerations
Q. How should researchers design translational studies to validate this compound’s antifibrotic mechanisms?
Combine in vitro assays (e.g., TGF-β1-stimulated fibroblast activation) with ex vivo precision-cut lung slices from IPF patients. Use multi-omics approaches (single-cell RNA sequencing, proteomics) to identify novel targets modulated by this compound. Correlate findings with clinical biomarkers (e.g., serum LOXL2) from banked trial samples .
Q. What strategies mitigate confounding factors in real-world evidence (RWE) studies of this compound?
Apply target trial emulation frameworks to RWE datasets (e.g., electronic health records). Define inclusion/exclusion criteria mirroring RCTs, adjust for immortal time bias, and use high-dimensional propensity scoring to control for unmeasured confounders. Validate findings against Phase 3 trial data once available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
